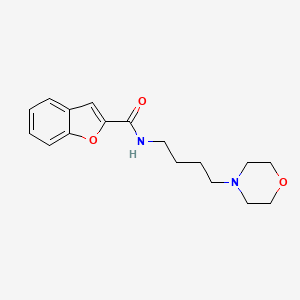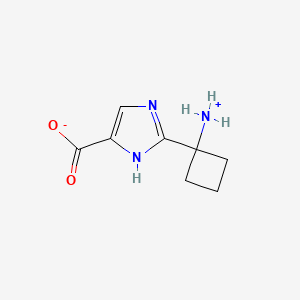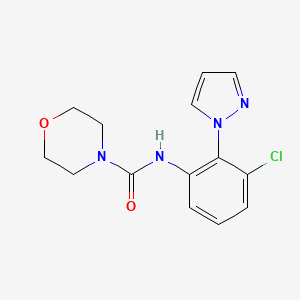
cl-82198
Vue d'ensemble
Description
CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13). This compound is known for its high specificity towards MMP-13, making it a valuable tool in scientific research, particularly in the study of osteoarthritis. The chemical structure of this compound is characterized by its ability to bind to the entire S1’ pocket of MMP-13, which is the basis for its selectivity and lack of inhibitory activities against other MMPs .
Mécanisme D'action
Target of Action
CL-82198, also known as N-(4-morpholinobutyl)benzofuran-2-carboxamide or Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide, is a selective inhibitor of MMP-13 . MMP-13, or Matrix Metalloproteinase-13, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration .
Mode of Action
This compound operates by binding to the S1’ pocket of MMP-13 , which is the basis for its selectivity towards MMP-13 . This binding prevents the activity of MMP-13 without inhibiting other Matrix Metalloproteinases (MMPs) such as MMP-1 and MMP-9 .
Biochemical Pathways
The inhibition of MMP-13 by this compound impacts the extracellular matrix degradation pathway . By selectively inhibiting MMP-13, this compound can prevent the breakdown of collagen and other extracellular matrix components, thereby influencing tissue remodeling and cell migration processes .
Result of Action
The primary result of this compound’s action is the inhibition of MMP-13 activity , leading to a decrease in extracellular matrix degradation . This can have various downstream effects depending on the context, such as reducing tissue remodeling and cell migration. In the context of disease, this compound has been shown to prevent the progression of osteoarthritis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, storage conditions can impact the stability of this compound, with recommendations to store the compound at room temperature and to avoid freezing . .
Analyse Biochimique
Biochemical Properties
CL-82198 plays a crucial role in biochemical reactions by selectively inhibiting MMP-13, an enzyme involved in the breakdown of collagen and other extracellular matrix components. The compound binds within the entire S1’ pocket of MMP-13, docking with the morpholine ring adjacent to the catalytic zinc atom . This selective inhibition prevents the degradation of collagen, thereby maintaining tissue integrity and reducing inflammation . This compound does not inhibit other matrix metalloproteinases such as MMP-1 and MMP-9, highlighting its specificity .
Cellular Effects
This compound has been shown to significantly impact various cellular processes. In colorectal cancer cells, the inhibition of MMP-13 by this compound reduces cellular migration, which is a critical factor in cancer metastasis . Additionally, this compound decreases the levels of connective tissue growth factor (CTGF) and transforming growth factor-beta1 (TGF-β1) proteins in hepatic stellate cells, indicating its role in modulating gene expression and cellular signaling pathways . These effects contribute to its potential therapeutic benefits in conditions like osteoarthritis and fibrosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the S1’ pocket of MMP-13, with the morpholine ring positioned adjacent to the catalytic zinc atom . This binding inhibits the enzyme’s activity, preventing the breakdown of collagen and other extracellular matrix components. The selective inhibition of MMP-13 by this compound does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This unique binding interaction underscores the compound’s specificity and effectiveness.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at room temperature for up to 12 months . In vitro studies have shown that this compound significantly reduces cellular migration within 24 hours of treatment . Long-term studies in animal models have demonstrated that this compound can prevent and decelerate the progression of osteoarthritis over a 12-week period. These findings highlight the compound’s stability and sustained efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving 10-week-old C57BL/6J mice, intraperitoneal injections of this compound at doses of 1, 5, and 10 mg/kg body weight every other day for 12 weeks were found to prevent and decelerate the progression of osteoarthritis. Higher doses of this compound were associated with more pronounced therapeutic effects, while no significant toxic or adverse effects were observed at these dosages. These results suggest that this compound has a favorable safety profile and dose-dependent efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of MMP-13. By inhibiting MMP-13, this compound prevents the degradation of collagen and other extracellular matrix components, thereby maintaining tissue integrity . The compound’s interaction with MMP-13 does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This selective inhibition underscores the compound’s specificity and effectiveness in modulating metabolic pathways related to extracellular matrix degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its selective binding to MMP-13. The compound is not cell-permeable, which limits its distribution to extracellular spaces where MMP-13 is active . This selective localization enhances the compound’s efficacy in targeting extracellular matrix degradation without affecting intracellular processes . Additionally, this compound’s stability and solubility in water facilitate its distribution in biological systems .
Subcellular Localization
This compound’s subcellular localization is primarily within the extracellular matrix, where it interacts with MMP-13 to inhibit its activity . The compound’s selective binding to the S1’ pocket of MMP-13 ensures that it remains localized to areas where extracellular matrix degradation occurs . This targeted localization enhances the compound’s therapeutic potential by preventing the breakdown of collagen and other matrix components in specific subcellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CL-82198 involves several steps, starting with the preparation of the core benzofuran structure. The key intermediate is 2-benzofurancarboxamide, which is then modified to introduce the morpholine ring and the butyl chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually produced in solid form and can be stored at room temperature for extended periods .
Analyse Des Réactions Chimiques
Types of Reactions: CL-82198 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts, and oxidizing or reducing agents. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
CL-82198 has a wide range of applications in scientific research. It is primarily used in the study of osteoarthritis due to its ability to inhibit MMP-13, which plays a crucial role in the degradation of cartilage. Additionally, this compound is used in cancer research to study the role of MMP-13 in tumor progression and metastasis. In the field of biology, it is employed to investigate the molecular mechanisms underlying various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
- Lidoflazine
- Prucalopride
- Cercosporamide
Uniqueness: CL-82198 stands out due to its high selectivity for MMP-13, which is not observed in other similar compounds. This selectivity makes it a valuable tool for studying the specific role of MMP-13 in various biological processes without affecting other MMPs .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQEQAVMNFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024592 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 307002-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CL-82198 selective for MMP-13 compared to other matrix metalloproteinases?
A: this compound exhibits selectivity for MMP-13 due to its interaction with the enzyme's unique S1' pocket. This pocket, significantly larger in MMP-13 than in other MMPs like MMP-1 and MMP-9, allows this compound to bind and inhibit its activity effectively. []
Q2: What is the primary mechanism of action for this compound?
A: this compound acts as a competitive inhibitor of MMP-13, binding to the enzyme's active site and preventing its interaction with natural substrates. This inhibition disrupts the catalytic activity of MMP-13, limiting its ability to degrade extracellular matrix components like collagen. [, , ]
Q3: Can you elaborate on the role of this compound in studying the impact of MMP-13 on cellular processes?
A: this compound serves as a valuable tool in dissecting the specific contributions of MMP-13 to various cellular processes. For instance, in colorectal cancer cells, this compound effectively reduced cell migration, highlighting the role of MMP-13 in this process. [] Similarly, in a medaka fish model, this compound treatment mimicked the effects of genetic MMP-13 deficiency, impairing osteoclast activation and bone matrix degradation, confirming MMP-13's role in bone remodeling. []
Q4: What are the potential therapeutic applications of this compound based on the available research?
A: While not a clinically approved drug, research suggests potential therapeutic applications for this compound. For example, studies show it attenuates acute lung injury following trauma and hemorrhagic shock in rats by inhibiting MMP-13. [] Further, its ability to ameliorate cerebrovascular damage and cognitive decline in a zebrafish model of Alzheimer's disease, again linked to MMP-13 inhibition, indicates potential in neurodegenerative disease treatment. [] Additionally, its efficacy in reducing liver fibrosis in mice by inhibiting MMP-13 and downstream profibrotic factors like CTGF holds promise for liver disease treatment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1Z)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B7854420.png)

![[Amino-(5-chlorothiophen-2-yl)methylidene]azanium;chloride](/img/structure/B7854442.png)






![6-ethyl-2-[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]ethylamino]-1H-pyrimidin-4-one](/img/structure/B7854505.png)



